molecular formula C16H21N5O3 B2673217 2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705559-53-0

2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B2673217
M. Wt: 331.376
InChI Key: VOFGWVMAJJUJQJ-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Antinociceptive Properties

A notable application involves the compound 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454), a σ1 receptor (σ1R) antagonist. This compound, developed from a series of pyrazoles, shows promising potential in pain management. It exhibits high aqueous solubility, high permeability in Caco-2 cells, and significant metabolic stability across various species. Its pharmacokinetic profile in rodents and antinociceptive properties were demonstrated through capsaicin and partial sciatic nerve ligation models in mice, marking it as a clinical candidate for treating pain (Díaz et al., 2020).

Antimicrobial Activity

Research into new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives has demonstrated their effectiveness as antibacterial agents. These compounds were synthesized and evaluated against common pathogenic bacteria, including Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), with results compared to standard drugs like Ciprofloxacin and Tetracycline. The study highlights the potential of these derivatives in combating bacterial infections (Asif et al., 2021).

Microwave-Assisted Synthesis and Biological Activities

The microwave-assisted synthesis of biologically active chalcone derivatives, including pyrazole derivatives, has been explored. This method offers an efficient approach to creating compounds with potential antimicrobial properties. The synthesized products were tested against various bacterial strains, including Escherichia coli, Proteus vulgaris, and Salmonella typhimurium, showcasing the utility of microwave energy in the synthesis of compounds with biological relevance (Katade et al., 2008).

Neuroprotective Effects

Compounds structurally related to 2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have been studied for their effects on learning and memory dysfunction in mice. The investigation into ethyl derivatives targeting memory improvement revealed positive outcomes in enhancing cognitive functions, as assessed by darkness avoidance and water maze tests. This research underscores the potential therapeutic applications of such compounds in treating cognitive impairments (Zhang Hong-ying, 2012).

properties

IUPAC Name

2-ethoxy-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-2-23-11-15(22)21-7-3-4-12(10-21)8-14-19-16(20-24-14)13-9-17-5-6-18-13/h5-6,9,12H,2-4,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFGWVMAJJUJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

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